2-(4-chloro-3-methylphenoxy)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CHLORO-3-METHYLPHENOXY)-N-[5-(ETHANESULFONYL)-2-HYDROXYPHENYL]ACETAMIDE is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorinated phenoxy group and an ethanesulfonyl-substituted hydroxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-3-METHYLPHENOXY)-N-[5-(ETHANESULFONYL)-2-HYDROXYPHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Methylation: Adding a methyl group to the phenoxy structure.
Sulfonylation: Introducing an ethanesulfonyl group to the hydroxyphenyl moiety.
Amidation: Forming the final amide bond between the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific solvents can optimize the reaction rates and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLORO-3-METHYLPHENOXY)-N-[5-(ETHANESULFONYL)-2-HYDROXYPHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution can introduce various functional groups into the phenoxy ring.
Scientific Research Applications
2-(4-CHLORO-3-METHYLPHENOXY)-N-[5-(ETHANESULFONYL)-2-HYDROXYPHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-CHLORO-3-METHYLPHENOXY)-N-[5-(ETHANESULFONYL)-2-HYDROXYPHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-CHLORO-2-METHYLPHENOXY)-3’-(TRIFLUOROMETHYL)ACETANILIDE
- 5-(4-CHLORO-3-METHYLPHENOXY)-2(3H)-PYRIMIDINONE
- (4-CHLORO-3-METHYLPHENOXY)-ACETIC ACID
Uniqueness
2-(4-CHLORO-3-METHYLPHENOXY)-N-[5-(ETHANESULFONYL)-2-HYDROXYPHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C17H18ClNO5S |
---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(5-ethylsulfonyl-2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C17H18ClNO5S/c1-3-25(22,23)13-5-7-16(20)15(9-13)19-17(21)10-24-12-4-6-14(18)11(2)8-12/h4-9,20H,3,10H2,1-2H3,(H,19,21) |
InChI Key |
HJANYDUKSJIONM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC(=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.